Cas no 1001754-30-8 (3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine)

3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine 化学的及び物理的性質
名前と識別子
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- 3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine
- Pyrrolidine, 3-[(3,5-difluorophenoxy)methyl]-
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- インチ: 1S/C11H13F2NO/c12-9-3-10(13)5-11(4-9)15-7-8-1-2-14-6-8/h3-5,8,14H,1-2,6-7H2
- InChIKey: LTXUIFGKLMNSQA-UHFFFAOYSA-N
- ほほえんだ: N1CCC(COC2=CC(F)=CC(F)=C2)C1
3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | PH018258-500mg |
1001754-30-8 | 500mg |
¥2041.72 | 2023-09-15 |
3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
3-(3,5-Difluoro-phenoxymethyl)-pyrrolidineに関する追加情報
Introduction to 3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine (CAS No. 1001754-30-8) and Its Emerging Applications in Chemical Biology
The compound 3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine, identified by the CAS number 1001754-30-8, represents a significant advancement in the field of chemical biology. This heterocyclic derivative has garnered considerable attention due to its unique structural features and potential applications in drug discovery, particularly in the development of novel therapeutic agents. The presence of both difluorophenyl and pyrrolidine moieties in its molecular framework imparts distinct physicochemical properties that make it a valuable scaffold for medicinal chemistry investigations.
Recent studies have highlighted the importance of fluorinated aromatic compounds in enhancing the bioavailability and metabolic stability of pharmaceuticals. The 3,5-difluorophenoxymethyl substituent in this compound contributes to its lipophilicity and resistance to enzymatic degradation, making it an attractive candidate for designing orally active small molecules. Furthermore, the pyrrolidine ring introduces a nitrogen-rich environment that can participate in hydrogen bonding interactions, which is crucial for optimizing binding affinity to biological targets.
In the realm of drug design, 3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine has been explored as a key intermediate in synthesizing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The fluorine atoms at the 3 and 5 positions of the phenyl ring enhance the compound's interaction with ATP-binding pockets in protein kinases, thereby improving its inhibitory potency. This has led to several innovative approaches in developing next-generation anticancer agents that exhibit higher selectivity and lower toxicity compared to existing therapies.
Moreover, the pyrrolidine moiety serves as a versatile pharmacophore that can be further modified to fine-tune pharmacokinetic profiles. Researchers have leveraged this compound as a starting point for generating libraries of derivatives with enhanced pharmacological properties. For instance, modifications at the nitrogen atom of the pyrrolidine ring have been shown to modulate receptor binding affinity and duration of action, opening up new avenues for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The growing interest in fluorinated heterocycles has also spurred investigations into their role in modulating immune responses. Preliminary studies suggest that derivatives of 3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine may exhibit immunomodulatory effects by interacting with G-protein coupled receptors (GPCRs) or other immune-related targets. These findings are particularly relevant in the context of developing vaccines and immunotherapies for infectious diseases and chronic inflammatory conditions.
From a synthetic chemistry perspective, the preparation of 3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine exemplifies the elegance of modern organic synthesis techniques. The introduction of fluorine atoms into aromatic systems requires precise control over reaction conditions to prevent unwanted side products. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions have enabled efficient access to this compound, paving the way for scalable production processes.
The compound's potential extends beyond oncology and immunology; it has also been investigated for its antimicrobial properties. The unique combination of electronic and steric effects arising from its structure allows it to disrupt bacterial cell membranes or interfere with essential metabolic pathways. This has prompted explorations into using 3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine derivatives as novel antibiotics or antifungal agents to combat drug-resistant pathogens.
In conclusion, 3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine (CAS No. 1001754-30-8) stands as a testament to the ingenuity of medicinal chemists in designing molecules with tailored biological activities. Its structural features and functional versatility make it a cornerstone in contemporary drug discovery efforts across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives, it is poised to play an increasingly pivotal role in addressing some of today's most pressing medical challenges.
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